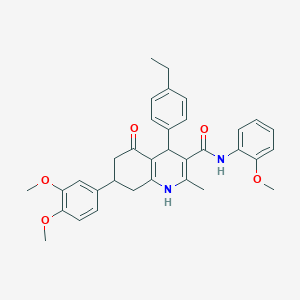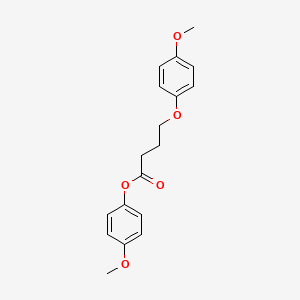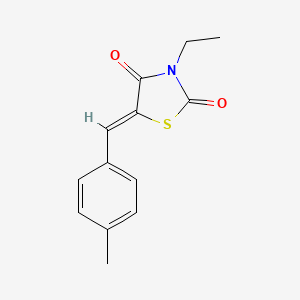![molecular formula C16H24N2O4S B4710467 methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4710467.png)
methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that belongs to the class of sulfonyl piperazines. It is a white solid that is used in scientific research for various purposes. This compound has gained significant attention due to its potential applications in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate involves the inhibition of certain enzymes such as PDE5 and PDE6. These enzymes are involved in the regulation of cyclic nucleotide levels in cells and play a crucial role in various physiological processes. The inhibition of these enzymes by this compound leads to an increase in cyclic nucleotide levels and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been reported to have potent vasodilatory effects and is being investigated for its potential use in the treatment of pulmonary hypertension. It has also been reported to have anticancer activity and is being investigated for its potential use in cancer therapy. Moreover, it has been reported to have neuroprotective effects and is being investigated for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is a well-established tool compound with a known mechanism of action, making it a useful reference compound for the development of new drugs. Moreover, it has been reported to have potent inhibitory activity against certain enzymes, making it a useful tool for the study of enzyme inhibition. However, one of the limitations is that it has limited solubility in water, which may affect its bioavailability and potency in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate. One of the future directions is the investigation of its potential use in the treatment of pulmonary hypertension. Another future direction is the investigation of its potential use in cancer therapy. Moreover, the study of its neuroprotective effects and potential use in the treatment of neurodegenerative diseases is also a promising area of research. Additionally, the development of new drugs that target PDE5 and PDE6 using this compound as a reference compound is another future direction for research.
Conclusion:
This compound is a chemical compound that has gained significant attention due to its potential applications in the field of medicine and pharmacology. It has various scientific research applications and has been reported to have potent inhibitory activity against certain enzymes such as PDE5 and PDE6. It has several advantages and limitations for lab experiments and has several promising future directions for research. The study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate has various scientific research applications. It is used as a tool compound for the study of the structure-activity relationship of sulfonyl piperazines. It has been reported to have potent inhibitory activity against certain enzymes such as phosphodiesterase 5 (PDE5) and phosphodiesterase 6 (PDE6). It is also used as a reference compound for the development of new drugs that target these enzymes. Moreover, it has been reported to have anticancer activity and is being investigated for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
methyl 4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)12-14-4-6-15(7-5-14)23(20,21)18-10-8-17(9-11-18)16(19)22-3/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEFMVLWJVDMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl [6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4710392.png)

![N-(2-furylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4710404.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methylbenzamide](/img/structure/B4710411.png)

![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4710418.png)
![1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4710426.png)



![N-(tert-butyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4710463.png)
![3-methyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4710478.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4710486.png)